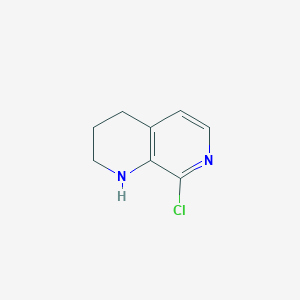

4,4-Dimethylpyrrolidin-3-ol

説明

4,4-Dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO . It is also known as 4,4-dimethylpyrrolidin-3-ol hydrochloride . It has a molecular weight of 151.64 .

Synthesis Analysis

The synthesis of 4,4-Dimethylpyrrolidin-3-ol can be achieved through various synthetic strategies. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The linear formula of 4,4-Dimethylpyrrolidin-3-ol is C6H14CLNO . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

4,4-Dimethylpyrrolidin-3-ol is a powder with a melting point of 131-133°C .科学的研究の応用

Organocatalysis

4,4-Dimethylpyrrolidin-3-ol derivatives are being explored in the field of organocatalysis. For instance, a study described the synthesis and nuclear magnetic resonance (NMR) characterization of a compound derived from 4,4-Dimethylpyrrolidin-3-ol, which acts as an organocatalyst in asymmetric Michael addition reactions. This research contributes to understanding the catalyzing mechanisms and offers reference for similar chemical assignments (Cui Yan-fang, 2008).

Biomedical Research

In biomedical research, derivatives of 4,4-Dimethylpyrrolidin-3-ol have been reported to influence biological processes. For example, specific sterols derived from this compound were found to activate meiosis in mouse oocytes, an important aspect in reproductive biology and potential therapeutic applications (B. Ruan et al., 1998).

Cholesterol Biosynthesis

The compound plays a role in cholesterol biosynthesis. A study demonstrated that certain derivatives of 4,4-Dimethylpyrrolidin-3-ol are converted into cholesterol in rat liver homogenate, suggesting their role in the biosynthesis pathway (I. Watkinson et al., 1971).

Supramolecular Chemistry

4,4-Dimethylpyrrolidin-3-ol derivatives are also relevant in the construction of supramolecular structures. A study on 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and its derivatives, which are closely related to 4,4-Dimethylpyrrolidin-3-ol, highlighted their potential in understanding nucleic acid structures and functions (Yuan Cheng et al., 2011).

Electropolymerization Studies

The compound has been investigated in electropolymerization studies. A research focusing on 3,4-diarylpyrrole derivatives, closely related to 4,4-Dimethylpyrrolidin-3-ol, explored the electropolymerization process and its implications for material science (Małgorzata Czichy et al., 2016).

Nucleic Acid Research

In nucleic acid research, derivatives of 4,4-Dimethylpyrrolidin-3-ol have been used to study DNA (RNA) duplex and DNA three-way junction stabilities, highlighting their significance in genetic research and potential therapeutic applications (V. Filichev & E. Pedersen, 2003).

Synthesis of Propargylic Amines

The compound has been utilized in the synthesis of propargylic amines, which are important in various chemical syntheses. A study reported a catalyzed three-component coupling process involving derivatives of 4,4-Dimethylpyrrolidin-3-ol, leading to chiral propargylamines (W. Fan & S. Ma, 2013).

Chemical Synthesis and Catalysis

In chemical synthesis and catalysis, derivatives of 4,4-Dimethylpyrrolidin-3-ol are involved in various reactions. For example, a study on platinum-promoted cyclization reactions of amino olefins reported the use of C-methyl substituted pent-4-enylamines, related to 4,4-Dimethylpyrrolidin-3-ol, demonstrating regio and stereoselectivity effects (Juerg Ambuehl et al., 1978).

Antioxidative Activities

In exploring antioxidative activities, derivatives of 4,4-Dimethylpyrrolidin-3-ol have been identified in Maillard reaction products, indicating their potential role in antioxidative processes (Tressl et al., 1998).

Medicinal Chemistry

In medicinal chemistry, enantioselective syntheses involving 4,4-Dimethylpyrrolidin-3-ol derivatives are being researched for their potential as building blocks in drug development. A study reported enantioselective routes to 4,4-difluoropyrrolidin-3-ol, demonstrating its importance in medicinal chemistry applications (Chong Si et al., 2016).

Safety and Hazards

The safety information for 4,4-Dimethylpyrrolidin-3-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

4,4-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVTUAIJKLXTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylpyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

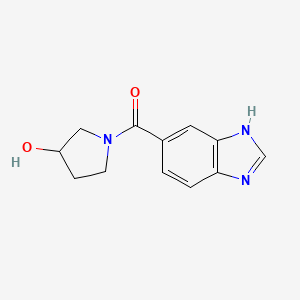

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)